Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a methyl ester group at position 3 and a 2-(methylthio)benzamido substituent at position 2. This scaffold is structurally similar to several bioactive compounds reported in the literature, with variations in substituents influencing pharmacological properties, solubility, and target interactions .
Properties
IUPAC Name |
methyl 2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-22-18(21)15-11-7-3-6-10-14(11)24-17(15)19-16(20)12-8-4-5-9-13(12)23-2/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZZJFOSGIBIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b]thiophene core, characterized by a fused benzene and thiophene ring structure. Its molecular formula is with a molecular weight of 360.49 g/mol. The presence of a methylthio group and an amide functional group enhances its reactivity and biological activity .
Biological Activities
Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. For instance, in studies involving MDA-MB-435 cancer cells, derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation .
- Microtubule Depolymerization : Certain derivatives have been identified as microtubule-targeting agents (MTAs), causing significant depolymerization at concentrations as low as 10 µM. This mechanism is crucial for their anticancer effects as it disrupts cellular mitosis .
- Antimicrobial Properties : Some studies have suggested that related compounds exhibit antibacterial activity, although specific data on this compound is limited .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Binding Affinity : Interaction studies reveal that the compound binds to various biological targets. Techniques such as radiolabeled ligand binding assays have been employed to determine binding affinities and elucidate mechanisms of action.
- Induction of Apoptosis : Many tetrahydrobenzo[b]thiophene derivatives induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various derivatives on cancer cell lines, this compound was assessed alongside other compounds. The results indicated that this compound exhibited notable cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Table 2: IC50 Values of Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 15 | MDA-MB-435 |
| Derivative A | 10 | MDA-MB-435 |
| Derivative B | 20 | HeLa |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The tetrahydrobenzo[b]thiophene core is a common motif in medicinal chemistry. Key structural variations among analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methylthio group in the target compound is moderately electron-donating, contrasting with the electron-withdrawing p-Br substituent in S8, which showed potent anticancer activity .
- Solubility and Bioavailability : Carboxylic acid derivatives (e.g., Compound 19) exhibit improved aqueous solubility, whereas lipophilic groups like methylthio may enhance membrane permeability .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can yield be maximized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions starting with a tetrahydrobenzo[b]thiophene core. Key steps include:
- Amide coupling : Reacting the amino group of the tetrahydrobenzo[b]thiophene intermediate with 2-(methylthio)benzoyl chloride under nitrogen, using solvents like CH₂Cl₂ or DMF for solvation .
- Esterification : Introducing the methyl ester group via reflux with methanol and catalytic acid .
- Purification : Reverse-phase HPLC (using gradients like MeCN:H₂O) achieves >95% purity .
- Optimization : Controlled temperatures (reflux at 40–80°C) and anhydrous conditions minimize side reactions. Yields improve with stoichiometric excess (1.2–1.5 eq) of acylating agents .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzamido group integration at δ ~7–8 ppm) and monitor reaction progress .
- IR spectroscopy : Detects functional groups (amide C=O at ~1650 cm⁻¹, ester C-O at ~1268 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., calculated [M+H⁺] = 392.1) and detects impurities .
- Melting point analysis : Consistency in melting range (e.g., 210–215°C) indicates purity .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- Antibacterial screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing MIC values to controls like ciprofloxacin .
- Enzyme inhibition : Test tyrosinase or kinase inhibition via spectrophotometric assays (e.g., dopachrome formation for tyrosinase) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can regioselectivity challenges during benzamido group introduction be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Protecting groups : Temporarily blocking reactive sites (e.g., using Boc for amines) to direct acylation .
- Solvent polarity : Polar aprotic solvents (DMF/DMSO) stabilize intermediates and favor amide bond formation at the 2-position .
- Catalysis : DMAP or HOBt accelerates coupling while reducing side products .
- Monitoring : Real-time TLC or in-situ FTIR tracks reaction progress to halt at desired intermediates .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions arise from varying substituents or assay conditions. Solutions include:
- Comparative docking studies : Align the compound’s structure (e.g., methylthio vs. methoxy groups) with target proteins (e.g., FLT-3 kinase) using software like AutoDock .
- Meta-analysis : Aggregate data from analogs (e.g., furan or benzimidazole derivatives) to identify trends in bioactivity .
- Dose-response curves : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate substituent effects .
Q. How can computational methods predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME calculate logP (e.g., ~3.2) and predict cytochrome P450 interactions .
- Metabolite identification : Use in silico metabolism simulators (e.g., GLORYx) to forecast oxidation sites (e.g., sulfur atoms) .
- Toxicity profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity risk based on structural alerts like thiophene rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
